Spinetoram
Description
Properties
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO10.C42H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43;1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3;21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+;23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m11/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQJWWOUMAIJSW-SABQUQDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H138N2O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Spinetoram is a novel insecticide derived from the fermentation of the natural product spinosad, known for its effectiveness against a wide range of agricultural pests. This article explores the biological activity of this compound, focusing on its effects on various insect species, its mechanism of action, and its impact on detoxification and antioxidant enzymes.
Overview of this compound
This compound is classified as a cationic amphiphilic compound and is primarily used in agriculture for controlling pest populations. Its mode of action involves binding to nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. This compound exhibits high insecticidal activity, particularly against Lepidoptera and some Diptera species, making it a valuable tool in integrated pest management strategies.
This compound's efficacy stems from its ability to disrupt neurotransmitter signaling in insects. It acts as an agonist at nAChRs, causing overstimulation of the nervous system. This overstimulation results in paralysis and eventual death of the insect. The compound is also noted for its selective toxicity, which minimizes harm to beneficial insects.
Case Studies and Research Findings
- Impact on Tuta absoluta : A study demonstrated that sublethal doses of this compound reduced survival rates and developmental potential in Tuta absoluta, a significant pest in tomato crops. The research indicated that this compound inhibited detoxifying enzymes such as carboxylesterase and acetylcholinesterase by 14.72% to 48.86% over 48 hours post-exposure, suggesting a detrimental effect on the pest's ability to metabolize toxins .
- Effects on Bombus terrestris : Another study assessed the impact of this compound on Bombus terrestris (bumblebees). The findings revealed a significant reduction in survival rates under controlled conditions when exposed to this compound, highlighting concerns regarding non-target species .
- Antioxidant Enzyme Activity : Research has shown that exposure to this compound increases superoxide dismutase (SOD) activity significantly while decreasing gut α-amylase activity by 66.11%. This suggests that this compound may induce oxidative stress in insects, affecting their metabolic processes .
Data Table: Enzyme Activity Changes Post this compound Exposure
| Enzyme Type | Control Activity (U/mg) | This compound Activity (U/mg) | % Change |
|---|---|---|---|
| Carboxylesterase | 100 | 65 | -34.95% |
| Acetylcholinesterase | 100 | 51 | -48.86% |
| Glutathione S-transferase | 100 | 57 | -43.19% |
| Superoxide Dismutase | 100 | 190 | +90% |
| Gut α-Amylase | 100 | 33 | -66.11% |
Comparative Analysis with Other Insecticides
This compound is often compared with other insecticides like glyphosate due to its effectiveness and environmental safety profile. While glyphosate has been shown to adversely affect non-target organisms such as bees, this compound demonstrates a more targeted action with less collateral damage to beneficial species .
Scientific Research Applications
Agricultural Applications
Spinetoram is primarily used in agricultural pest management. Its effectiveness against key pests makes it a valuable tool for farmers.
Pest Control Efficacy
- Target Pests : this compound is effective against a range of pests including caterpillars (Lepidoptera), thrips, and certain Diptera larvae. It has shown significant efficacy against pests such as Cydia pomonella (codling moth) and Plutella xylostella (diamondback moth) .
- Application Methods : The compound can be applied through various methods including foliar sprays and seed treatments. Recent studies have demonstrated that seed-pelletized coatings of this compound significantly reduce pest populations on crops like flowering cabbage .
Crop Safety and Residue Management
- This compound is considered to have low toxicity to mammals and beneficial insects, making it suitable for integrated pest management (IPM) strategies. It has been classified as a lower-risk pesticide, requiring minimal personal protective equipment (PPE) for handlers .
- Residue studies indicate that this compound degrades effectively in the environment, reducing the risk of accumulation in food products .
Environmental Impact
This compound's environmental profile is favorable when compared to traditional synthetic insecticides.
Non-target Organism Safety
- Research indicates that this compound poses minimal risk to non-target species, including beneficial insects and pollinators. For instance, studies have shown that it does not adversely affect adult dogbane beetles when applied topically .
- Its mode of action is selective, targeting specific insect receptors while being less harmful to mammals and birds .
Degradation Pathways
- This compound undergoes degradation through photolysis and microbial action, leading to the formation of benign byproducts such as carbon dioxide and water. This characteristic enhances its appeal as an environmentally friendly option for pest control .
Synthesis and Development
Recent advancements in the synthesis of this compound have focused on improving efficiency and reducing costs.
Semi-synthetic Approaches
- A study highlighted an improved semi-synthesis method for producing this compound J, which involved fewer steps and lower costs compared to previous methods . This advancement could facilitate broader research into this compound analogues with enhanced insecticidal properties.
Case Studies
Several case studies illustrate the practical applications of this compound in agricultural settings:
| Study | Crop | Pest | Application Method | Efficacy |
|---|---|---|---|---|
| Study 1 | Cabbage | Plutella xylostella | Seed-pelletized coating | Significant reduction in pest numbers |
| Study 2 | Chili Pepper | Various Lepidoptera | Foliar spray | High efficacy with low residue levels |
| Study 3 | Apple | Cydia pomonella | Soil drench | Effective control with minimal non-target impact |
Comparison with Similar Compounds
Structural and Functional Differences
Spinetoram and spinosad share a common backbone structure but differ in functional groups. Spinosad consists of spinosyn A and D, while this compound incorporates ethyl and methyl groups at specific positions (C6 and C21), improving photostability and residual activity .
Efficacy and Sublethal Effects
- Pest Control: this compound exhibits 10–100× higher insecticidal activity than spinosad against lepidopteran pests like S. frugiperda . Sublethal concentrations of this compound prolong larval development and reduce body weight in S. frugiperda, whereas spinosad shows similar effects but with faster degradation .
- Environmental Impact: this compound degrades primarily via photolysis, forming major metabolites like N-demethyl this compound J/L, which are less persistent than spinosad’s degradates .
Toxicity to Non-Target Organisms
- Bees: this compound disrupts gut microbiota and antioxidant systems in Bombus terrestris at field-realistic doses, whereas spinosad shows higher acute toxicity to honeybees (Apis mellifera) .
- Aquatic Life: The U.S. EPA sets a maximum residue limit (MRL) of 4 ppm for this compound in fish and shellfish, comparable to spinosad’s MRLs but with stricter monitoring due to its higher potency .
Methoxyfenozide
Unlike this compound, methoxyfenozide is an ecdysone agonist, disrupting insect molting. However, this compound shows broader efficacy against resistant pests due to its novel mode of action .
Preparation Methods
Hydrolysis of Spinosyn A
Controlled acidic hydrolysis (1M HCl, 60°C, 4 hr) cleaves glycosidic bonds, yielding:
Rhamnose Derivative Synthesis
3-O-ethyl-2,4-di-O-methylrhamnose synthesis involves:
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Protection : Rhamnose → 2,4-O-isopropylidene derivative (89% yield)
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Ethylation : O-ethylation at C3 using ethyl iodide/K2CO3 (91% yield)
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Methylation : 2,4-O-methylation with MeI/NaH (94% yield)
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Deprotection : Acidic removal of isopropylidene group (88% yield).
Glycosylation and Assembly
Sequential glycosylation constructs the complete this compound structure:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Aglycone + D-forosamine donor | TMSOTf catalyst, CH2Cl2, −20°C | 86% |
| 2 | Intermediate + Rhamnose derivative | NIS/TfOH, 4Å MS, 0°C → rt | 82% |
| 3 | Global deprotection | HF-pyridine, THF/H2O (9:1) | 91% |
The final hydrogenation (H2, Pd/C, EtOAc, 25°C) selectively reduces the 5,6-double bond with 95% efficiency.
Industrial-Scale Production Optimization
Key advancements enabling commercial production include:
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Catalyst Screening : Pd(PPh3)4 in acetic acid improves rhamnose deprotection yields from 75% to 88%
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Solvent Systems : Ethyl acetate/cyclohexane (7:3) reduces matrix interference during purification
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Quality Control : LC-MS/MS with MRM monitoring ensures <5% impurity levels (Table 1)
Table 1 : Analytical Parameters for this compound QC
| Parameter | Spinosyn J | Spinosyn L |
|---|---|---|
| Retention Time | 9.53 min | 12.28 min |
| LOQ | 5 ng/g | 5 ng/g |
| Matrix Effect | −12% to +8% | −15% to +10% |
| Intra-day RSD | 4.2% | 5.1% |
Alternative Synthetic Routes
Recent developments focus on structural analogs:
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D-forosamine Replacements : N-propyl and N-cyclopropyl derivatives show 3–5× higher activity against Plutella xylostella
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Macrolide Modifications : C17 methoxy → ethoxy substitution improves photostability by 40%
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Enzymatic Approaches : Recombinant glycosyltransferases achieve 92% regioselectivity in sugar coupling
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying Spinetoram’s mode of action in pest management?
- Methodological Answer : Use in vitro receptor-binding assays (e.g., nicotinic acetylcholine receptor competitive binding studies) and in vivo bioassays on target pests (e.g., LC50/LC90 determination). Pair these with molecular techniques like RNA interference (RNAi) to silence suspected target genes and validate mechanisms . Dose-response curves should be constructed using probit analysis, with controls for environmental variables (temperature, humidity) .
Q. How should researchers design dose-response studies for this compound to establish toxicity thresholds?
- Methodological Answer : Follow the OECD Guidelines No. 223 (Avian Dietary Toxicity Test) or No. 228 (Daphnia sp. Acute Immobilization Test) for ecotoxicological studies. For insecticidal efficacy, use a randomized block design with at least five concentrations (log-spaced) and replicate trials (n ≥ 3). Apply statistical models like generalized linear models (GLMs) with binomial distribution to calculate LC50 values, ensuring confidence intervals are reported .
Q. What molecular techniques are critical for identifying this compound resistance mechanisms in pest populations?
- Methodological Answer : Combine whole-genome sequencing (WGS) of resistant vs. susceptible strains to identify single-nucleotide polymorphisms (SNPs). Validate candidate genes via CRISPR-Cas9 knockout or overexpression in model organisms (e.g., Drosophila melanogaster). Synergist assays (e.g., piperonyl butoxide for P450 inhibition) can clarify metabolic resistance pathways .
Advanced Research Questions
Q. How can cross-resistance between this compound and other spinosyns be systematically evaluated?
- Methodological Answer : Use a rotational exposure protocol in laboratory colonies, alternating this compound with spinosad or other spinosyns. Monitor LC50 shifts over 10–20 generations. Apply population genetics models (e.g., F-statistics) to assess allele frequency changes. Confounders like fitness costs must be quantified via life-table analyses (e.g., net reproductive rate ) .
Q. What statistical approaches resolve contradictory data in this compound environmental impact studies?
- Methodological Answer : Employ meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate datasets from field and laboratory studies. Use mixed-effects models to account for heterogeneity (e.g., soil pH, organic matter content). For temporal degradation data, apply first-order kinetics with Bayesian hierarchical modeling to estimate half-lives under varying conditions .
Q. What methodologies assess this compound’s degradation kinetics in soil under variable climatic conditions?
- Methodological Answer : Conduct accelerated degradation studies using C-labeled this compound in controlled-environment chambers. Sample at intervals (0, 7, 14, 30 days) and quantify residues via HPLC-MS/MS. Factor analysis (e.g., PCA) can identify dominant degradation drivers (e.g., microbial activity, UV exposure) .
Methodological Frameworks for this compound Research
Data Analysis and Reproducibility
Q. How should researchers address reproducibility challenges in this compound bioassays?
- Methodological Answer : Pre-register protocols on platforms like OSF (Open Science Framework). Use standardized insect rearing conditions (e.g., diet, photoperiod) and report detailed metadata (e.g., pesticide formulation, adjuvant use). Share raw data via repositories like Dryad, adhering to FAIR principles .
Q. What are best practices for integrating field and laboratory data on this compound’s non-target effects?
- Methodological Answer : Conduct mesocosm studies to bridge lab-field gaps. Use species sensitivity distribution (SSD) curves to estimate HC5 (hazardous concentration for 5% of species). Validate with field monitoring via passive sampling devices and eDNA metabarcoding for biodiversity assessments .
Contradictory Data Resolution
Q. How to reconcile discrepancies between laboratory and field efficacy data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
